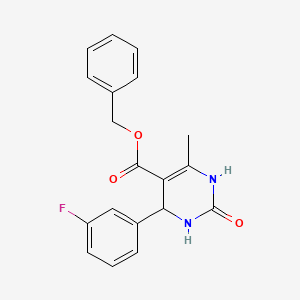![molecular formula C28H18F2N2O3 B2747616 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888448-89-3](/img/structure/B2747616.png)
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide”, is composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with similar structures to "3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide" have been synthesized and evaluated for their antimicrobial properties. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020). Furthermore, new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized, characterized, and found to possess antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).
Synthesis Methodologies
Research has also focused on developing new synthesis methodologies for compounds with benzofuran carboxamide structures. For example, a facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported, demonstrating the broad functional group tolerance and smooth progression of reactions involving trifluoromethanesulfanylamide (Sheng, Fan, & Wu, 2014).
Material Science
In the field of material science, the synthesis of rigid-rod polyamides and polyimides derived from diamino-diphenyl-p-terphenyl and amino-carboxy-diphenyl-p-terphenyl has been explored. These polymers exhibit amorphous characteristics, excellent thermal oxidative stability, and potential applications in high-performance materials due to their unique structural features (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Mecanismo De Acción
Direcciones Futuras
Benzofuran compounds, including “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on exploring their potential as therapeutic agents for various diseases .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F2N2O3/c29-22-15-14-20(16-23(22)30)31-28(34)26-25(21-8-4-5-9-24(21)35-26)32-27(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16H,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWVMLQOVSEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)
![N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2747538.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)
![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)
![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)


![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747550.png)
![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

